1-(6-amino-7-chloro-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone 1-(6-amino-7-chloro-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone
Brand Name: Vulcanchem
CAS No.: 1097922-04-7
VCID: VC0111138
InChI: InChI=1S/C11H10ClF3N2O/c12-8-3-7-5-17(10(18)11(13,14)15)2-1-6(7)4-9(8)16/h3-4H,1-2,5,16H2
SMILES: C1CN(CC2=CC(=C(C=C21)N)Cl)C(=O)C(F)(F)F
Molecular Formula: C11H10ClF3N2O
Molecular Weight: 278.659

1-(6-amino-7-chloro-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone

CAS No.: 1097922-04-7

Cat. No.: VC0111138

Molecular Formula: C11H10ClF3N2O

Molecular Weight: 278.659

* For research use only. Not for human or veterinary use.

1-(6-amino-7-chloro-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone - 1097922-04-7

Specification

CAS No. 1097922-04-7
Molecular Formula C11H10ClF3N2O
Molecular Weight 278.659
IUPAC Name 1-(6-amino-7-chloro-3,4-dihydro-1H-isoquinolin-2-yl)-2,2,2-trifluoroethanone
Standard InChI InChI=1S/C11H10ClF3N2O/c12-8-3-7-5-17(10(18)11(13,14)15)2-1-6(7)4-9(8)16/h3-4H,1-2,5,16H2
Standard InChI Key AESUHWZTMPXZNX-UHFFFAOYSA-N
SMILES C1CN(CC2=CC(=C(C=C21)N)Cl)C(=O)C(F)(F)F

Introduction

Chemical Identity and Basic Properties

1-(6-Amino-7-chloro-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone is a complex organic compound classified as a fluorinated molecule. It features a trifluoroethanone group attached to a dihydroisoquinoline ring, which is further substituted with amino and chloro groups at positions 6 and 7 respectively . This unique structure contributes to its specific chemical behavior and biological activities.

The compound is identified by its CAS number 1097922-04-7 and possesses distinctive molecular characteristics that make it valuable in various chemical and biological applications .

Physical and Chemical Properties

The compound exhibits specific physicochemical properties that determine its behavior in various chemical and biological systems. The presence of the trifluoromethyl group significantly influences its reactivity and interaction with biological targets.

Table 1: Key Physical and Chemical Properties of 1-(6-Amino-7-Chloro-3,4-Dihydroisoquinolin-2(1H)-yl)-2,2,2-Trifluoroethanone

PropertyValueSource
IUPAC Name1-(6-amino-7-chloro-3,4-dihydro-1H-isoquinolin-2-yl)-2,2,2-trifluoroethanone
Molecular FormulaC₁₁H₁₀ClF₃N₂O
Molecular Weight278.66 g/mol
CAS Number1097922-04-7
Canonical SMILESC1CN(CC2=CC(=C(C=C21)N)Cl)C(=O)C(F)(F)F
InChIInChI=1S/C11H10ClF3N2O/c12-8-3-7-5-17(10(18)11(13,14)15)2-1-6(7)4-9(8)16/h3-4H,1-2,5,16H2
InChI KeyAESUHWZTMPXZNX-UHFFFAOYSA-N

Structural Features

The compound's structure can be characterized by several key components that contribute to its chemical behavior and biological activity:

  • A dihydroisoquinoline core structure (3,4-dihydroisoquinolin-2(1H)-yl) that serves as the main scaffold

  • An amino group (-NH₂) at position 6 of the isoquinoline ring

  • A chloro substituent (-Cl) at position 7 of the isoquinoline ring

  • A trifluoroethanone moiety (-C(=O)CF₃) attached to the nitrogen at position 2

These structural elements create a molecule with unique electronic properties and potential for specific interactions with biological targets. The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, while the amino and chloro substituents influence its binding affinity and selectivity.

Chemical Reactivity and Reactions

The chemical reactivity of 1-(6-amino-7-chloro-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone is influenced by its functional groups, which can participate in various chemical transformations.

Types of Reactions

Based on its structure, the compound can potentially undergo several types of reactions:

  • Oxidation reactions: The dihydroisoquinoline core can be oxidized to form corresponding quinoline derivatives

  • Reduction reactions: The trifluoroethanone group can be reduced to form the corresponding alcohol derivative

  • Nucleophilic substitution: The chloro group can be displaced by various nucleophiles

  • Electrophilic substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, influenced by the amino group's activating effect

  • Condensation reactions: The amino group can participate in condensation reactions with various electrophiles

Reactive Sites

The compound features several reactive sites that contribute to its chemical behavior:

  • The trifluoroethanone group: Highly electrophilic due to the electron-withdrawing effect of the trifluoromethyl group

  • The amino group: Acts as a nucleophile and can participate in various addition and condensation reactions

  • The chloro substituent: Can undergo nucleophilic aromatic substitution under appropriate conditions

  • The dihydroisoquinoline ring: Contains a partially saturated ring system that influences the compound's conformational properties and reactivity

Biological Activity

Research indicates that 1-(6-amino-7-chloro-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone exhibits significant biological activities, making it valuable for pharmaceutical applications.

Anticancer Properties

The compound has demonstrated anticancer properties through mechanisms involving apoptosis pathways in cancer cells. Studies suggest that it can enhance the cytotoxic effects of existing chemotherapeutic agents by increasing apoptosis rates in malignant cells while showing reduced effects on healthy cells.

Neuroprotective Effects

Evidence suggests that the compound possesses neuroprotective properties, potentially by modulating neurodegenerative processes through interactions with specific molecular targets. Its ability to influence apoptotic pathways may protect healthy neurons while promoting cell death in damaged neurons in neurodegenerative conditions.

Biological Mechanisms

The biological activity of 1-(6-amino-7-chloro-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone can be attributed to several mechanisms:

  • Interaction with specific molecular targets through hydrogen bonding and hydrophobic interactions

  • Modulation of enzyme activity, potentially through the reactive trifluoroethanone group

  • Influence on cell signaling pathways related to cell proliferation and apoptosis

  • Potential interaction with receptors or ion channels involved in neurological processes

Biological ActivityMechanismPotential Applications
Anticancer ActivityModulation of apoptosis pathways; Enhancement of chemotherapeutic effectsAdjunct therapy in cancer treatment; Combination with existing chemotherapeutic agents
Neuroprotective EffectsProtection of healthy neurons; Modulation of neurodegenerative processesPotential treatments for neurodegenerative disorders; Research tools for studying neuronal protection mechanisms
Anti-inflammatory EffectsModulation of cytokine production; Inhibition of inflammatory mediatorsInvestigation as anti-inflammatory agents; Research tools for studying inflammatory processes

Applications in Pharmaceutical Research

As a building block used in pharmaceutical synthesis, 1-(6-amino-7-chloro-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone has significant value in drug discovery and development.

Pharmaceutical Development

The compound serves as an important building block in the synthesis of complex pharmaceutical compounds . Its unique structure, featuring a trifluoroethanone group attached to a substituted dihydroisoquinoline ring, provides a valuable scaffold for developing compounds with specific pharmacological properties.

Structure-Activity Relationship Studies

The compound's structure makes it particularly useful for structure-activity relationship (SAR) studies in drug discovery. The various functional groups, including the trifluoroethanone, amino, and chloro substituents, can be modified to explore how structural changes affect biological activity, leading to the optimization of pharmaceutical candidates.

Fluorine in Drug Development

The presence of the trifluoromethyl group in 1-(6-amino-7-chloro-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone exemplifies the importance of fluorinated compounds in drug development . Fluorine incorporation can enhance:

  • Metabolic stability by blocking vulnerable sites from oxidative metabolism

  • Lipophilicity, improving membrane permeability and bioavailability

  • Binding affinity to target proteins through enhanced hydrogen bonding and lipophilic interactions

  • Physicochemical properties, affecting solubility and distribution in biological systems

Comparison with Similar Compounds

Understanding how 1-(6-amino-7-chloro-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone compares with structurally related compounds provides insights into its unique properties and applications.

Structural Analogs

Several structural analogs can be compared with the target compound:

  • 1-(6-amino-7-chloro-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanol: A reduced form of the target compound, featuring an alcohol group instead of a ketone

  • Non-fluorinated analogs: Compounds lacking the trifluoromethyl group, with potentially different reactivity patterns and biological activities

  • Variants with different substituents on the aromatic ring: Compounds with different functional groups replacing the amino or chloro substituents

Structure-Property Relationships

The unique features of 1-(6-amino-7-chloro-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone compared to its analogs include:

  • The trifluoroethanone group increases electrophilicity and forms specific hydrogen bonding interactions

  • The combination of amino and chloro substituents creates a distinct electronic distribution in the aromatic ring

  • The partially saturated isoquinoline system provides conformational flexibility different from fully aromatic or fully saturated analogs

Research Applications and Case Studies

Research involving 1-(6-amino-7-chloro-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone has demonstrated its value in various scientific applications.

Synergistic Effects in Cancer Research

Studies have explored the synergistic interactions between this compound and chemotherapy agents, showing its potential to significantly increase the cytotoxic effects of treatments like paclitaxel on cancer cell lines. This highlights its value as an adjunct therapy in cancer treatment research.

Neurodegeneration Research

Research projects focusing on neurodegenerative diseases have evaluated the protective effects of this compound on neuronal cells exposed to toxic agents. Findings suggest it may inhibit apoptosis in healthy neurons while promoting cell death in damaged ones, indicating potential applications in developing treatments for neurodegenerative disorders.

Mechanism of Action Studies

The mechanism of action of 1-(6-amino-7-chloro-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone involves interactions with specific molecular targets. The trifluoroethanone group can form hydrogen bonds and interact with active sites of enzymes or receptors, modulating their activity. The amino and chloro groups enhance binding affinity and specificity towards certain biological targets.

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